Bienvenue dans la boutique en ligne BenchChem!

N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Wnt signaling Porcupine inhibition oncology lead optimization

Procure N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide with defined purity to ensure reproducible Porcupine inhibition in Wnt-dependent assays. Its distinct 4-(pyridin-2-yloxy)piperidine geometry and para-acetamidophenyl carbonyl bridge deliver predictable target engagement, validated by the steep SAR of the N-pyridinyl acetamide series. Use as a tool to differentiate Porcn chemotypes, as a modular intermediate for fragment growth, or as a PROTAC handle due to its low lipophilicity. Avoid generic substitutions that risk loss of potency and in vivo efficacy.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1448136-74-0
Cat. No. B2353992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide
CAS1448136-74-0
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C19H21N3O3/c1-14(23)21-16-7-5-15(6-8-16)19(24)22-12-9-17(10-13-22)25-18-4-2-3-11-20-18/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,23)
InChIKeyRNTXNEJGRNWXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(Pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 1448136-74-0): A Pyridinyl Acetamide Wnt Pathway Modulator for Oncology Procurement


N-(4-(4-(Pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 1448136-74-0) belongs to the N-pyridinyl acetamide class of small-molecule Porcupine (Porcn) inhibitors, which block Wnt ligand palmitoylation and secretion to suppress aberrant Wnt/β-catenin signaling in cancer [1]. The compound incorporates a characteristic 4-(pyridin-2-yloxy)piperidine pharmacophore linked via a carboxamide bridge to an N-acetylated aniline terminus, a scaffold distinct from earlier Porcn inhibitors such as LGK-974 [2]. Its design originates from structure–activity relationship (SAR) optimization campaigns aimed at improving physicochemical properties and oral bioavailability over preceding pyridinyl acetamide leads [1].

Why N-(4-(4-(Pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide Cannot Be Replaced by Generic Pyridinyl Acetamide Analogs in Wnt-Targeted Research


Within the pyridinyl acetamide Porcn inhibitor series, even conservative substituent changes on the terminal aryl ring or the piperidine linker dramatically shift Wnt inhibitory potency, selectivity, and pharmacokinetic profiles [1]. For example, the lead structure GNF-1331 and optimized candidate GNF-6231 (compound 19) exhibit IC₅₀ values differing by orders of magnitude despite sharing the core scaffold, underscoring the steep SAR landscape [1]. Generic substitution of N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide with a different N-pyridinyl acetamide analog therefore risks unpredictable loss of target engagement, altered cellular permeability, and compromised in vivo efficacy in Wnt-dependent tumor models [2]. The precise 4-(pyridin-2-yloxy)piperidine geometry and the para-acetamidophenyl carbonyl arrangement are non-interchangeable architectural features that define this compound's interaction with the Porcn active site.

Quantitative Differentiation Evidence for N-(4-(4-(Pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 1448136-74-0)


Wnt Pathway Inhibitory Potency of the Pyridin-2-yloxy Piperidine Scaffold Versus Early Porcn Leads

Compounds bearing the 4-(pyridin-2-yloxy)piperidine motif exhibit Wnt pathway inhibition in the low-micromolar range in cellular reporter assays, representing a structurally distinct phenotype from the first-generation Porcn inhibitor LGK-974 (IC₅₀ ≈ 0.4 nM in Wnt reporter assays) but falling within the active window defined by the screening hit GNF-1331 (EC₅₀ ≈ 1.0 µM) [1]. A closely related analog in the same patent family (compound 306, sharing the N-phenylacetamide terminus) demonstrated an EC₅₀ of 2.4 µM in SW480 colon carcinoma Wnt reporter cells [2]. This potency is consistent with the scaffold's intended role as a modular intermediate for further optimization rather than as a final drug candidate. The pyridin-2-yloxy substituent provides a hydrogen-bond acceptor vector not present in simpler piperidine carboxamides, contributing to Porcn binding specificity [1].

Wnt signaling Porcupine inhibition oncology lead optimization

Structural Differentiation from GNF-6231: Terminal Acetamide versus Heteroaryl Cap

GNF-6231 (compound 19), the optimized clinical candidate from the pyridinyl acetamide series, features a 1-methyl-1H-pyrazol-4-yl cap on the terminal phenyl ring, which confers sub-nanomolar Porcn inhibition (IC₅₀ not publicly disclosed but superior to GNF-1331) and robust oral antitumor efficacy in MMTV-WNT1 xenograft models [1]. N-(4-(4-(Pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide instead carries a simpler N-acetyl (acetamide) terminus. This structural simplification reduces molecular weight (339.4 vs. ~450 Da for GNF-6231 analogues) and eliminates the heteroaryl metabolic liability, making it a preferred intermediate for late-stage diversification strategies or PROTAC linker attachment [2]. The acetamide moiety also reduces cLogP by approximately 1.0–1.5 log units compared to pyrazole-capped analogs, potentially improving aqueous solubility for in vitro assay compatibility [3].

medicinal chemistry Porcupine inhibitor SAR lead optimization

BindingDB Affinity Profile: Wnt Reporter Activity of Close Structural Analog

BindingDB entry BDBM385098, corresponding to a compound series encompassing the same 4-(pyridin-2-yloxy)piperidine core with varying terminal substituents, records EC₅₀ values of 2.4 µM and 3.7 µM in SW480 Wnt luciferase reporter assays [1][2]. These data establish the scaffold's baseline Wnt inhibitory activity and provide a quantitative benchmark for procurement specifications. The twofold variation between assay entries (2.4 vs. 3.7 µM) reflects typical inter-experimental variability in stably transduced reporter cell lines and underscores the importance of consistent compound sourcing for reproducible SAR campaigns.

Wnt reporter assay Porcupine inhibitor BindingDB

Recommended Procurement and Research Applications for N-(4-(4-(Pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide (CAS 1448136-74-0)


Porcupine Inhibitor SAR Expansion and Lead Optimization Libraries

Use as a modular intermediate for systematic variation of the N-acetyl terminus to explore Porcn binding pocket tolerance. The compound's Wnt pathway activity baseline (~2–4 µM EC₅₀ range for close analogs) provides a suitable starting point for fragment growth or substituent scanning to improve potency toward sub-micromolar leads [1][2].

PROTAC Degrader Design Targeting Wnt-Driven Cancers

The acetamide terminus offers a readily functionalizable handle for linker conjugation in PROTAC (proteolysis-targeting chimera) constructs. Its reduced molecular weight and lipophilicity relative to pyrazole-capped Porcn inhibitors facilitate the design of bivalent degraders with favorable physicochemical properties [1].

In Vitro Wnt Reporter Assay Validation and Quality Control

Procurement of this compound with defined purity specifications enables reproducible Wnt luciferase reporter assays in SW480 or other Wnt-dependent cell lines. The established EC₅₀ range of structurally related analogs (2.4–3.7 µM) serves as a quality control benchmark for verifying compound activity upon receipt [2].

Comparative Pharmacology Studies Against Established Porcn Inhibitor Chemotypes

Employ as a tool compound to differentiate the pharmacological profile of 4-(pyridin-2-yloxy)piperidine-based Porcn inhibitors from alternative chemotypes such as LGK-974 (pyrimidine-based) or IWP-2 (thiazole-based). Its structural divergence aids in target engagement specificity studies and off-target counter-screening [3].

Quote Request

Request a Quote for N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.